molecular formula C13H15FN2O3S B7339105 (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide

(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide

Cat. No.: B7339105
M. Wt: 298.34 g/mol
InChI Key: NBFMLOQOUPEIBB-WDEREUQCSA-N
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Description

(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide involves the inhibition of PARP-1, which leads to the accumulation of DNA damage and ultimately, cell death. This has been observed in various cancer cell lines, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been reported to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. However, its effects on normal cells and tissues are yet to be fully elucidated.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide in lab experiments include its high potency and specificity towards PARP-1, making it an ideal tool for studying the role of PARP-1 in DNA repair and cell death pathways. However, its limitations include its potential toxicity towards normal cells and tissues, which requires careful optimization of dosage and treatment duration.

Future Directions

The potential applications of (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide in the field of medicinal chemistry are vast. Some of the future directions include:
1. Development of novel PARP inhibitors based on the structure of this compound.
2. Optimization of dosage and treatment duration to minimize toxicity towards normal cells and tissues.
3. Investigation of the effects of this compound on different types of cancer.
4. Evaluation of the potential of this compound as a radiosensitizer in cancer therapy.
5. Investigation of the effects of this compound on DNA repair and cell death pathways in normal cells and tissues.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its high potency and specificity towards PARP-1 make it an ideal tool for studying the role of PARP-1 in DNA repair and cell death pathways. However, its potential toxicity towards normal cells and tissues requires careful optimization of dosage and treatment duration. Further research is needed to fully elucidate its biochemical and physiological effects and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide involves the reaction of cyclobutylamine with 5-fluoro-2-pyridinesulfonyl chloride followed by the addition of cyclopropanecarboxylic acid. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against the enzyme PARP-1, which is involved in DNA repair and cell death pathways. This makes it a promising candidate for the development of anticancer drugs.

Properties

IUPAC Name

(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c14-9-4-5-12(15-7-9)20(18,19)16-13(17)11-6-10(11)8-2-1-3-8/h4-5,7-8,10-11H,1-3,6H2,(H,16,17)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFMLOQOUPEIBB-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC2C(=O)NS(=O)(=O)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2C[C@H]2C(=O)NS(=O)(=O)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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